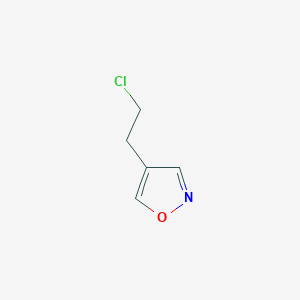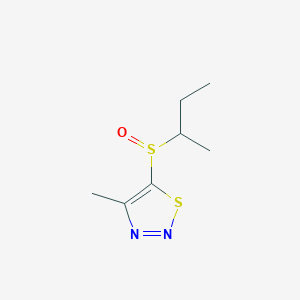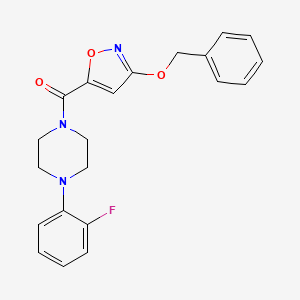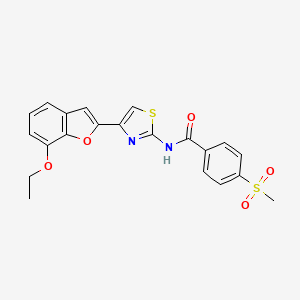![molecular formula C17H20N4O B2430174 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea CAS No. 2309569-42-2](/img/structure/B2430174.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bipyridines are a class of chemical compounds which are known for their wide applications in various fields . They are used as ligands in coordination chemistry and have been subjected to solid form screening and crystal structure prediction . Urea is a common organic compound that is also widely used in various applications, including as a fertilizer and a raw material in the manufacture of plastics.
Molecular Structure Analysis
The molecular structure of bipyridines depends on the mutual orientation of the two pyridine rings . For example, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridines are known to undergo various chemical reactions. For instance, they can participate in redox reactions . The electrochemical behavior of bipyridines depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis
Physical properties of bipyridines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .科学的研究の応用
Chemical Synthesis and Functionalization
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, due to its bipyridine moiety, plays a significant role in chemical synthesis, particularly in the field of palladium-catalyzed functionalization. It serves as an efficient directing group for β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, showcasing the importance of substituent variation on the pyridine ring for reactivity and selectivity in chemical transformations (Le, Nguyen, & Daugulis, 2019).
Coordination Chemistry and Sensing Applications
The compound's structure, particularly its bipyridine segment, allows it to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have potential applications in sensing environmental contaminants. For instance, a coordination polymer based on a related bipyridine structure has demonstrated efficacy as a dual functional fluorescent sensor for detecting hazardous nitrobenzene and dichromate anions, highlighting its potential in environmental monitoring (Kan & Wen, 2017).
Material Science
In material science, the structural attributes of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, especially its bipyridine component, are exploited in the development of novel materials. For instance, conjugated zinc porphyrin oligomers, incorporating bipyridine units, have been utilized to form stable ladder complexes, which have potential applications in the development of new materials with enhanced electronic and optical properties (Taylor & Anderson, 1999).
Photophysical and Electrochemical Studies
The bipyridine component in 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is also significant in photophysical and electrochemical studies. It has been incorporated into platinum complexes to investigate their nonlinear absorption characteristics, which is essential for understanding and developing materials for optical limiting applications. These studies contribute to advancements in materials science, particularly in areas related to light energy management and photonic devices (Sun et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFFWRZSPQFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)


![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)



![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)



![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)